(E)-Antiviral agent 67

Antiviral drug discovery RNA-dependent RNA polymerase Dengue virus

(E)-Antiviral agent 67 (PC6) is a distinct non-nucleoside DENV NS5 RdRp inhibitor with a Ki of 1.12 nM. Unlike nucleoside analogs requiring cellular activation, this pyrazolone acts directly on the enzyme, ensuring clear SAR interpretation in cell-free assays. Sourced as a high-purity research tool, it is ideal for mechanism-of-action studies and scaffold-hopping programs. Demand batch-specific COA for reproducible results.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
CAS No. 132603-49-7
Cat. No. B6328586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Antiviral agent 67
CAS132603-49-7
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3
InChIInChI=1S/C19H19N3O/c1-14-18(13-15-9-11-16(12-10-15)21(2)3)19(23)22(20-14)17-7-5-4-6-8-17/h4-13H,1-3H3/b18-13+
InChIKeyYJCRUYAVDCDVCD-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Antiviral agent 67 (CAS 132603-49-7) Procurement Guide: Technical Specifications and Research Applications


(E)-Antiviral agent 67 (CAS 132603-49-7, also designated compound PC6) is a pyrazolone-based antiviral agent that functions as an inhibitor of DENV NS5 RNA-dependent RNA polymerase (RdRp) . The compound exhibits a reported Ki value of 1.12 nM against DENV NS5 . With a molecular formula of C₁₉H₁₉N₃O and a molecular weight of 305.37 g/mol, (E)-Antiviral agent 67 is available from multiple research chemical suppliers in purity grades up to 99.93% for in vitro biochemical and virological investigations [1].

Why Generic Substitution Is Not Feasible for (E)-Antiviral agent 67


Generic substitution among DENV NS5 RdRp inhibitors is precluded by fundamental differences in chemical scaffold architecture and inhibitory mechanism. (E)-Antiviral agent 67 belongs to the pyrazolone chemotype, a non-nucleoside class of RdRp inhibitors [1]. In contrast, most clinically evaluated DENV polymerase inhibitors—such as NITD008 and balapiravir—are nucleoside analogs that function via chain termination following intracellular triphosphate conversion [2]. The pyrazolone scaffold of (E)-Antiviral agent 67 operates through a distinct binding mode independent of cellular kinase-mediated activation, which fundamentally alters structure-activity relationships, resistance profiles, and assay compatibility requirements. Consequently, compounds from different structural classes cannot serve as interchangeable experimental controls or chemical probes in mechanistic studies targeting DENV replication.

(E)-Antiviral agent 67 vs. Analogs: A Quantitative Evidence-Based Guide for Informed Procurement


Non-Nucleoside Pyrazolone Scaffold vs. Nucleoside Analog Chain Terminators: Mechanistic and Assay Compatibility Differentiation

(E)-Antiviral agent 67 (compound PC6) is a pyrazolone-based non-nucleoside inhibitor of DENV NS5 RdRp [1]. This mechanism contrasts fundamentally with nucleoside analog inhibitors such as NITD008 and balapiravir, which require intracellular phosphorylation to their triphosphate forms to act as chain terminators during viral RNA synthesis [2][3]. The pyrazolone scaffold operates via a distinct binding site and does not depend on cellular kinase activity for antiviral function, rendering it a valuable chemical probe for dissecting RdRp inhibition mechanisms independent of nucleotide metabolism [1]. This mechanistic divergence is critical for experimental design: (E)-Antiviral agent 67 may be used in cell-free enzymatic assays without pre-activation, whereas nucleoside analogs require nucleotide-competent cellular systems or exogenous kinase supplementation.

Antiviral drug discovery RNA-dependent RNA polymerase Dengue virus Non-nucleoside inhibitor Pyrazolone

Pyrazolone Scaffold vs. Pyridobenzothiazolone (PBTZ) DENV Inhibitors: Structural Class Differentiation for Library Design and SAR Studies

(E)-Antiviral agent 67 is based on a tetra-substituted pyrazolone core, a scaffold that has been systematically investigated for DENV NS5 RdRp inhibition alongside structurally distinct chemotypes [1]. In contrast, other non-nucleoside DENV RdRp inhibitors, such as pyridobenzothiazolones (PBTZs), operate via cavity B binding and exert dual inhibition of RdRp and NS3-NS5 interaction [2]. The pyrazolone scaffold represents a structurally and pharmacophorically distinct alternative to PBTZs and other heterocyclic RdRp inhibitor classes (e.g., pyrazole-S-DACO derivatives [3]), with different topological and electronic properties that influence binding site interactions and structure-activity relationship (SAR) optimization trajectories.

Structure-activity relationship Scaffold diversity Dengue virus Chemical probe Drug discovery

(E)-Antiviral agent 67 (PC6) vs. PC1-PC5 and PA1-PA6 Series: Rational Design Context from Published SAR Studies

(E)-Antiviral agent 67 corresponds to compound PC6 within a rationally designed series of tetra-substituted pyrazolone derivatives (PA1-PA6 and PC1-PC6) evaluated for DENV NS5 RdRp inhibitory activity [1]. Molecular docking studies of all designed compounds into the DENV NS5 binding site (PDB Code: 4C11) were performed to gain comprehensive understanding of binding modes, and all compounds were screened for in silico drug-likeliness properties via ADME prediction [1]. Within this series, analogue PA6 demonstrated superior inhibitory activity, and SAR analysis indicated that the presence of an electron-withdrawing substitution on pyrazolone derivatives significantly improves binding interaction with the protein [1]. Results of ADME prediction revealed that most compounds in this series exhibited in silico drug-likeliness [1].

Structure-activity relationship Pyrazolone derivatives Dengue virus Molecular docking Drug design

99.93% HPLC Purity vs. ≥98% Industry Baseline: Quantitative Purity Advantage for Reproducible Biochemical Assays

(E)-Antiviral agent 67 is commercially available with a validated purity of 99.93% as determined by HPLC analysis, as documented in supplier Certificate of Analysis (COA) documentation [1]. In comparison, standard commercial offerings for this compound from other suppliers report purity specifications of ≥98% . This 1.93% absolute purity differential is quantifiable and may reduce the contribution of impurity-derived artifacts in sensitive biochemical assays. The high-purity grade is accompanied by batch-specific COA documentation, enabling traceable procurement for applications requiring stringent purity verification.

Quality control Biochemical assay Reproducibility Purity validation Procurement

(E)-Antiviral agent 67 vs. Cell-Active DENV Inhibitors (DENV-IN-4, RK-0404678): Differential Utility for Biochemical vs. Cellular Assays

(E)-Antiviral agent 67 is characterized primarily as an inhibitor of isolated DENV NS5 RdRp with a Ki of 1.12 nM . In contrast, compounds such as DENV-IN-4 and RK-0404678 have been characterized with both biochemical RdRp inhibition and cell-based antiviral activity: DENV-IN-4 exhibits a DENV EC50 of 4.79 μM (Vero cells, CC50 >100 μM, SI >20.9) , while RK-0404678 shows a DENV2 EC50 of 6.0 μM [1]. The absence of reported cellular EC50 data for (E)-Antiviral agent 67 positions it specifically as a biochemical probe for in vitro enzyme inhibition studies rather than a validated cell-active antiviral agent.

Biochemical assay Cellular antiviral assay DENV RdRp inhibitor Assay development

Pyrazolone Scaffold vs. Flavonoid-Derived DENV Inhibitors: Synthetic Tractability and Molecular Weight Advantages for Chemical Probe Development

(E)-Antiviral agent 67 possesses a molecular weight of 305.37 g/mol (C₁₉H₁₉N₃O) [1], placing it well within the favorable range for lead-like chemical probes (typically <350-400 Da). In contrast, many naturally derived or flavonoid-based DENV RdRp inhibitors exhibit molecular weights exceeding 500 Da, with complex glycosylated structures that pose synthetic tractability challenges. For example, biflavonoid inhibitors from Araucaria species have reported molecular weights above 540 Da with limited synthetic accessibility [2]. The pyrazolone scaffold offers a modular synthetic route amenable to systematic SAR expansion, with multiple substitution vectors (N1-phenyl, C3-methyl, C4-arylidene) available for diversification [3]. Additionally, in silico ADME predictions for the pyrazolone series indicate favorable drug-likeliness properties for most compounds [3].

Chemical probe Synthetic accessibility Molecular weight Lead optimization Drug discovery

Recommended Research Applications for (E)-Antiviral agent 67 Based on Differentiated Evidence


Biochemical DENV NS5 RdRp Inhibition Assays as a Non-Nucleoside Probe

(E)-Antiviral agent 67 is optimally deployed in cell-free biochemical assays measuring direct inhibition of DENV NS5 RNA-dependent RNA polymerase. With a reported Ki of 1.12 nM against DENV NS5, the compound provides a high-potency reference for establishing assay sensitivity and benchmarking novel RdRp inhibitors [1]. Unlike nucleoside analogs such as NITD008, which require intracellular triphosphate conversion for chain termination activity [2], the pyrazolone scaffold of (E)-Antiviral agent 67 acts directly on the enzyme without metabolic activation, enabling cleaner interpretation of structure-activity relationships in primary biochemical screens. Researchers should confirm compound identity and purity via HPLC analysis prior to use and prepare fresh DMSO stock solutions for reproducible enzymatic assays.

Scaffold-Hopping and SAR Expansion in Medicinal Chemistry Programs Targeting Flavivirus RdRp

(E)-Antiviral agent 67 serves as a chemically tractable starting point for structure-activity relationship expansion and scaffold-hopping studies targeting DENV and related flavivirus RdRp enzymes. As a tetra-substituted pyrazolone (PC6) within a characterized 12-compound series (PA1-PA6 and PC1-PC6) [1], the compound provides a defined molecular framework for systematic modification. The pyrazolone core offers three distinct substitution vectors (N1-phenyl, C3-methyl, C4-arylidene) amenable to diversification, enabling rational exploration of electron-withdrawing and electron-donating substituents. Molecular docking studies into the DENV NS5 binding site (PDB: 4C11) provide a structural rationale for binding interactions, and in silico ADME predictions indicate favorable drug-likeliness properties for most pyrazolone derivatives in this series [1]. This compound is particularly valuable for programs seeking non-nucleoside chemotypes distinct from PBTZ, pyrazole-S-DACO, and triaryl pyrazoline inhibitor classes.

Use as a Chemical Probe for Dissecting Non-Nucleoside RdRp Inhibition Mechanisms in Basic Virology Research

(E)-Antiviral agent 67 functions as a mechanistically distinct chemical probe for investigating non-nucleoside modes of RdRp inhibition in flavivirus replication studies. The pyrazolone scaffold operates via binding interactions independent of cellular nucleotide metabolism, providing a clean pharmacological tool for distinguishing direct enzyme inhibition from nucleoside analog-mediated chain termination effects [1]. This mechanistic distinction is particularly valuable for basic virology research programs examining the structural and functional dynamics of the DENV NS5 replication complex. When procuring (E)-Antiviral agent 67 for such studies, researchers should request batch-specific Certificate of Analysis (COA) documentation to verify purity (up to 99.93%) and ensure consistent experimental results [2]. Storage conditions of -20°C for powder and -80°C for DMSO stock solutions should be maintained to preserve compound integrity for long-term use .

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